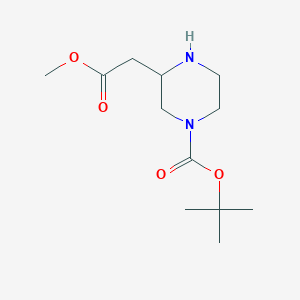

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMVFRLASKOYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373559 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-33-8 | |

| Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183742-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Boc-piperazine-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. This document details a likely synthetic protocol, predicted characterization data, and the logical workflow for its preparation.

Introduction

This compound is a disubstituted piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl ester moiety at the 3-position. The piperazine scaffold is a prevalent structural motif in a multitude of pharmacologically active compounds, owing to its ability to engage in various biological interactions. The presence of two distinct functional groups on this chiral scaffold allows for orthogonal chemical modifications, making it a valuable intermediate in the synthesis of complex drug candidates.

Synthesis

The most direct and plausible synthetic route to this compound is the N-alkylation of a mono-Boc-protected piperazine precursor with a suitable methyl haloacetate. Specifically, the synthesis can be envisioned to proceed via the reaction of commercially available tert-butyl piperazine-1-carboxylate with methyl 2-bromoacetate.

Proposed Reaction Scheme

Caption: Proposed synthesis of the target compound.

Experimental Protocol

This protocol is based on established procedures for the N-alkylation of Boc-protected piperazines.

Materials:

-

Tert-butyl piperazine-1-carboxylate

-

Methyl 2-bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

-

To this suspension, add methyl 2-bromoacetate (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Data

The following table summarizes the expected and reported physicochemical and spectral data for this compound.

| Property | Data |

| Molecular Formula | C₁₂H₂₂N₂O₄ |

| Molecular Weight | 258.31 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| CAS Number | 183742-33-8 (racemate) |

| 1217683-44-7 ((R)-enantiomer) | |

| 1217810-25-7 ((S)-enantiomer) | |

| Predicted ¹H NMR (CDCl₃) | δ (ppm): ~4.0-3.8 (m, 1H), 3.71 (s, 3H), ~3.6-3.4 (m, 2H), ~3.2-2.8 (m, 4H), ~2.7-2.5 (m, 2H), 1.46 (s, 9H) |

| Predicted ¹³C NMR (CDCl₃) | δ (ppm): ~172.0, 154.7, 80.0, ~57.0, 51.8, ~50.0, ~46.0, ~44.0, 38.0, 28.4 |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₂H₂₃N₂O₄⁺: 259.1652, found: ~259.2 |

Experimental Workflow

The logical flow of the synthesis and characterization process is outlined below.

Caption: Workflow for the synthesis and characterization.

Conclusion

This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The detailed experimental protocol, coupled with the predicted characterization data, provides researchers and drug development professionals with the necessary information to produce and verify this important synthetic intermediate for their research and development endeavors. The straightforward nature of the synthesis and the versatility of the product underscore its significance in the construction of novel chemical entities with potential therapeutic applications.

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structural features, including the piperazine ring, the tert-butoxycarbonyl (Boc) protecting group, and the methyl ester moiety, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its role in synthetic organic chemistry.

Due to the limited availability of comprehensive experimental data for this compound in publicly accessible literature, this guide also includes data and protocols for a closely related analogue, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, to provide representative experimental context.

Core Physicochemical Properties

A summary of the known and calculated physicochemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₂₂N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 258.31 g/mol | --INVALID-LINK-- |

| CAS Number | 183742-33-8 (racemic) 1217683-44-7 ((R)-isomer) 1217810-25-7 ((S)-isomer) | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Calculated logP | 0.7584 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 67.87 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 5 | --INVALID-LINK-- |

| Rotatable Bonds | 5 | --INVALID-LINK-- |

Physicochemical Data of a Structural Analogue

For comparative purposes and to provide an example of experimental data for a similar structure, the properties of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate are presented.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 314.42 g/mol | --INVALID-LINK-- |

| Melting Point | 102 °C | --INVALID-LINK-- |

| Appearance | Colorless solid | --INVALID-LINK-- |

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties, based on standard laboratory practices and literature procedures.

This protocol is adapted from the synthesis reported by Ghattas et al. (2012). --INVALID-LINK--

Materials:

-

N-Boc-piperazine

-

tert-Butyl bromoacetate

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Dissolve N-Boc-piperazine (1.11 mmol) and triethylamine (2.22 mmol) in anhydrous THF (10 mL).

-

Add tert-butyl bromoacetate (2.22 mmol) dropwise to the solution at ambient temperature.

-

Stir the reaction mixture at 60 °C overnight.

-

After cooling to room temperature, add saturated sodium bicarbonate solution (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (4:1) as the eluent to yield the title compound as a colorless solid.

Workflow Diagram for the Synthesis of the Analogue:

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, combined with strategically placed functional groups, makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization, while the methoxycarbonylmethyl substituent provides a handle for further chemical modifications. This guide provides an in-depth overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each with a distinct CAS number. The molecular formula and weight are consistent across all forms.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [1] |

| Molecular Weight | 258.31 g/mol | |

| CAS Number (Racemate) | 183742-33-8 | [1] |

| CAS Number ((R)-enantiomer) | 1217683-44-7 | [2][3] |

| CAS Number ((S)-enantiomer) | 1217810-25-7 | |

| Appearance | Not specified (likely a solid or oil) | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Sealed refrigeration | [1] |

Synthesis and Experimental Protocols

While detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, its structural motifs are common in medicinal chemistry. The general synthesis of piperazine derivatives often involves the cyclization of appropriate precursors or the functionalization of a pre-existing piperazine ring.

A patent for the treatment of Hepatitis B virus infection describes a reaction utilizing racemic this compound as a starting material.[4]

Experimental Protocol: Reduction of Methyl 4-Boc-piperazine-2-acetate

This protocol is based on a procedure described in patent ES2714110T3.[4]

Objective: To reduce the ester functionality of Methyl 4-Boc-piperazine-2-acetate.

Materials:

-

Methyl 4-Boc-piperazine-2-acetate (CAS: 183742-33-8)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (EtOAc)

-

Water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Methyl 4-Boc-piperazine-2-acetate (1.0 g, 4 mmol) in 10 mL of methanol.

-

Add sodium borohydride (1.5 g, 40 mmol) portion-wise to the solution.

-

Stir the reaction mixture overnight.

-

Remove the solvent in vacuo.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer.

-

Dry the organic layer over sodium sulfate.

-

Concentrate the solution to yield the final product.

Applications in Drug Discovery and Development

Piperazine derivatives are integral to the development of numerous pharmaceuticals due to their favorable pharmacokinetic properties and ability to interact with biological targets.[5] this compound serves as a key intermediate in the synthesis of more complex molecules, including potential antiviral agents. Its utility as a building block is highlighted in its application for creating novel 6-fused heteroaryldihydropyrimidines for the treatment and prophylaxis of Hepatitis B virus infection.[4] The enantiomerically pure forms are particularly valuable in the synthesis of chiral drugs, where specific stereochemistry is crucial for therapeutic efficacy.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the reduction of Methyl 4-Boc-piperazine-2-acetate as described in the experimental protocol.

References

- 1. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 2. cenmed.com [cenmed.com]

- 3. 1217683-44-7|(R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. ES2714110T3 - Novel 6-fused heteroaryl dihydropyrimidines for the treatment and prophylaxis of hepatitis B virus infection - Google Patents [patents.google.com]

- 5. connectjournals.com [connectjournals.com]

Spectral Data Not Publicly Available for Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

An extensive search of scientific databases, chemical supplier catalogs, and the broader scientific literature did not yield publicly available experimental ¹H NMR and ¹³C NMR spectral data for Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. While the compound is listed by various chemical suppliers and in chemical databases, the corresponding characterization data, including detailed NMR peak assignments, have not been published in the resources accessed.

The absence of this primary spectral information precludes the creation of an in-depth technical guide as requested. The core requirements—summarizing quantitative data in structured tables, providing detailed experimental protocols for cited experiments, and creating diagrams of signaling pathways or experimental workflows—are all contingent upon the availability of this foundational data.

For researchers, scientists, and drug development professionals, access to verified spectral data is crucial for structure confirmation, quality control, and further research. Without the actual experimental spectra, any attempt to generate tables of chemical shifts, coupling constants, and integrations would be speculative and would not meet the standards of a technical whitepaper.

Similarly, the creation of a logical diagram with atom numbering corresponding to NMR signals is not feasible. While a general structure can be drawn, its utility in the context of spectral analysis is lost without the associated data.

Given the constraints, and to ensure the accuracy of the information provided, a technical guide on the ¹H NMR and ¹³C NMR spectral data for this compound cannot be produced at this time.

General Experimental Protocol for NMR Spectroscopy of Small Molecules

For reference purposes, a general experimental protocol for acquiring NMR spectra of a small organic molecule, such as a piperazine derivative, is provided below. This protocol is a standardized procedure and would be adapted based on the specific compound's properties and the instrumentation available.

1. Sample Preparation:

-

Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; or Methanol-d₄, CD₃OD). The choice of solvent depends on the solubility of the analyte and the desired chemical shift window, ensuring the solvent's residual peaks do not overlap with key analyte signals.

-

A small amount of an internal standard, typically tetramethylsilane (TMS), may be added to the solvent to serve as a reference for the chemical shift scale (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

The solution is transferred to a 5 mm NMR tube, which is then capped.

2. NMR Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The instrument is tuned and the magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.

-

¹H NMR: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30° to 90° pulse angle, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-5 seconds between scans, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 128, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A one-dimensional carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, a larger number of scans (several hundred to several thousand) and a longer relaxation delay are often required. The spectral width is typically around 200-250 ppm.

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

The chemical shifts (δ) are referenced to TMS or the residual solvent peak.

-

For ¹H NMR spectra, the signals are integrated to determine the relative number of protons, and the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) are determined.

Below is a conceptual workflow for this general process.

Caption: General workflow for acquiring and processing NMR spectra.

Commercial suppliers of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate.

A Technical Guide to Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound is a heterocyclic organic compound frequently utilized as a key building block in medicinal chemistry and pharmaceutical development. Its structure incorporates a piperazine ring, a versatile scaffold found in numerous biologically active compounds. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens and a methyl ester on the side chain allows for controlled, regioselective reactions, making it a valuable intermediate in multi-step organic syntheses.[1] Piperazine derivatives are integral to the structure of various drugs, including antibacterial, antiallergic, and antipsychotic agents.[2]

Chemical Properties and Identifiers

This section details the fundamental physicochemical properties of the compound, essential for experimental design and chemical handling. The data presented is a compilation from various chemical suppliers and public databases.

| Property | Value | Source |

| CAS Number | 884973-05-9 (for racemate) | Varies by Supplier |

| 1217810-25-7 (for S-enantiomer) | ChemScene[3] | |

| 1217683-44-7 (for R-enantiomer) | BLDpharm[4] | |

| Molecular Formula | C₁₂H₂₂N₂O₄ | ChemScene[3] |

| Molecular Weight | 258.31 g/mol | ChemScene[3] |

| IUPAC Name | This compound | N/A |

| Synonym(s) | 4-N-Boc-piperazine-2-acetic acid methyl ester | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 67.87 Ų | ChemScene[3] |

| LogP | 0.7584 | ChemScene[3] |

| Storage Conditions | 2-8°C, Protect from light, Under inert gas | MySkinRecipes, ChemScene[3][5] |

Commercial Suppliers

A variety of chemical suppliers offer this compound, often specifying the chirality (R, S, or racemic). Purity levels are typically ≥97%. The following table provides a non-exhaustive list of vendors.

| Supplier | Available Forms | Purity | Cat. No. (Example) |

| ChemScene | (S)-enantiomer | ≥97% | CS-0112877[3] |

| BLDpharm | (R)-enantiomer | - | BD00939457[6] |

| Cenmed | (R)-enantiomer | - | C007B-493820[7] |

| MySkinRecipes | Hydrochloride salt | 97% | #152966[5] |

Note: Availability, catalog numbers, and pricing are subject to change. Researchers should consult the respective supplier's website for the most current information.

Role in Synthetic Chemistry & Experimental Protocols

This compound is primarily used as an intermediate. The Boc group provides a robust protecting strategy for the N4 nitrogen of the piperazine ring, while the N1 nitrogen remains available for substitution or coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other modifications.

General Experimental Workflow: Utilization in Amide Coupling

The following workflow illustrates a typical synthetic application of this building block in drug discovery, specifically its conversion to an amide derivative after deprotection.

Caption: Synthetic workflow for amide derivatization.

Representative Protocol: Boc-Deprotection

This protocol is a generalized procedure for removing the Boc protecting group, a common first step before further functionalization.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0°C using an ice bath. Add Trifluoroacetic acid (TFA) (e.g., 2-4 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Neutralization & Extraction: Redissolve the residue in water and basify to a pH of ~9-10 with a suitable base (e.g., saturated NaHCO₃ or 1M NaOH). Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product, Methyl 2-(piperazin-2-yl)acetate. The crude product can be used directly or purified by column chromatography if necessary.

Logical Relationships in Drug Discovery

The utility of this molecule stems from its pre-configured structure that allows for systematic exploration of chemical space, a core concept in lead optimization during drug discovery.

Caption: Modification points and their impact in drug discovery.

Safety and Handling

While specific GHS hazard data for this exact compound is not universally compiled, related piperazine structures are known to cause skin and eye irritation and may cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Always use safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As recommended, store at refrigerator temperatures (2-8°C) under an inert atmosphere.[3][5]

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a full understanding of the hazards involved and with appropriate safety measures in place. Consult the specific Safety Data Sheet (SDS) from your supplier before use.

References

- 1. Tert-butyl 3-(4-Methoxyphenyl)piperazine-1-carboxylate [benchchem.com]

- 2. connectjournals.com [connectjournals.com]

- 3. chemscene.com [chemscene.com]

- 4. 1217683-44-7|(R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. This compound hydrochloride [myskinrecipes.com]

- 6. danabiosci.com [danabiosci.com]

- 7. cenmed.com [cenmed.com]

- 8. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including high aqueous solubility, tunable basicity, and the ability to engage in multiple hydrogen bonds, have established it as a versatile building block in the design of a vast array of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the pivotal role of piperazine derivatives in drug discovery, detailing their diverse pharmacological applications, structure-activity relationships, relevant signaling pathways, and key experimental protocols.

The Versatility of the Piperazine Moiety

The remarkable success of the piperazine scaffold in drug development can be attributed to several key features. The two nitrogen atoms provide handles for synthetic modification, allowing for the introduction of diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.[3][4] This adaptability has led to the incorporation of piperazine derivatives into drugs targeting a wide spectrum of diseases, including cancer, psychosis, viral infections, and allergic reactions.[5][6]

Therapeutic Applications of Piperazine Derivatives

The structural versatility of the piperazine ring has been exploited to develop drugs with a wide range of therapeutic applications.

Anticancer Agents

Piperazine derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent cytotoxic activity against various cancer cell lines.[7][8][9] The piperazine moiety often serves as a linker connecting different pharmacophoric groups or as a core scaffold for building molecules that can interact with specific targets in cancer cells.

Quantitative Analysis of Anticancer Activity:

The cytotoxic potential of several piperazine derivatives has been quantified using in vitro assays, with IC50 and GI50 values providing a measure of their potency.

| Compound ID | Description | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [5][7] |

| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 | [5][7] |

| Compound 27 | Piperazine-containing derivative | HeLa (Cervical) | Promising anticancer effects | [10] |

| Derivative 29 | Piperazine-containing derivative | HCT-116 (Colon) | 3.0 | [10] |

| Derivative 29 | Piperazine-containing derivative | Colo-205 (Colon) | 1.0 | [10] |

| Compound 57 | Benzosuberone, beta-aminoalcohol, and piperazine hybrid | HeLa, MDA-MB-231, A549, MIAPACA | 0.010–0.097 | [10] |

| Compounds 80 and 81 | Thiazole-piperazine-indole derivatives | HUH-7 (Hepatocellular) | 1.29 and 5.97 | [8] |

| Compounds 82 and 83 | Thiazole-piperazine-indole derivatives | MCF7 (Breast) | 6.14 and 4.94 | [8] |

| Compound 122 | Quinoxalinylpiperazine derivative | HCT116 and HCT-15 | 0.029 and 0.021 | [11] |

Antipsychotic Agents

A significant number of atypical antipsychotic drugs incorporate the piperazine scaffold. These compounds typically act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.[2][12][13] The piperazine moiety is often crucial for the interaction with these G-protein coupled receptors (GPCRs).

Quantitative Analysis of Antipsychotic Activity:

The efficacy of antipsychotic piperazine derivatives is often assessed by their binding affinities (Ki) to dopamine and serotonin receptors.

| Compound/Drug | Receptor | Binding Affinity (Ki in nM) | Reference |

| Atypical Antipsychotics (General) | Dopamine D2 | Varies | [12] |

| Atypical Antipsychotics (General) | Serotonin 5-HT2A | Varies | [12] |

| Compound 11 | Dopamine D2 | High affinity | [14] |

| Compound 11 | Serotonin 5-HT1A | High affinity | [14] |

| Compound 11 | Serotonin 5-HT2A | High affinity | [14] |

| Compound 11 | Serotonin 5-HT2C | Low affinity | [14] |

| Compound 11 | Histamine H1 | Low affinity | [14] |

Antiviral Agents

The piperazine nucleus is a common feature in many antiviral compounds, demonstrating activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.[5][15] These derivatives can interfere with various stages of the viral life cycle, such as entry, replication, and assembly.

Quantitative Analysis of Antiviral Activity:

The antiviral potency of piperazine derivatives is typically measured by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

| Compound ID | Virus | Cell Line | Activity (EC50/IC50 in µM) | Reference |

| Derivative 10 | HIV-1 IIIB (wild-type) | MT-4 | 0.0033 | [15] |

| Derivative 11 | HIV-1 IIIB (wild-type) | MT-4 | 0.005 | [15] |

| Derivative 29 | HIV-1 (wild-type) | MT-4 | 0.030 | [15] |

| Derivative 31 | HIV-1 | - | 0.0472 | [15] |

| Derivative 33 | HIV-1 | - | 0.0314 | [15] |

| Analogue 45 | HIV-1 | H9 and MT4 | 3.9 and 3.7 | [15] |

| Compound 8 | Zika Virus (ZIKV) | - | 10.7 | [16] |

| Compound 14 | Zika Virus (ZIKV) | - | 26.0 | [16] |

| Compound 42 | Zika Virus (ZIKV) | - | Low micromolar | [16] |

| Compound 44 | Dengue Virus (DENV) | - | Low micromolar | [16] |

Antihistamines

Piperazine derivatives are well-established as H1 receptor antagonists and are widely used in the treatment of allergic conditions.[17][18] The first-generation antihistamines often caused sedation due to their ability to cross the blood-brain barrier. Second-generation agents were developed with improved selectivity and reduced central nervous system side effects.[17]

Quantitative Analysis of Antihistamine Activity:

The affinity of piperazine-based antihistamines for the H1 receptor is a key determinant of their potency.

| Compound | Generation | H1 Receptor Affinity (Ki in nM) | Key Characteristics | Reference |

| Cyclizine | First | 5 | Lipophilic, crosses the blood-brain barrier | [17] |

| Meclizine | First | 250 | Lower affinity, used for motion sickness | [17] |

| Cetirizine | Second | ~2-3 | Carboxylated metabolite of hydroxyzine, less sedating | [17] |

| Levocetirizine | Second | ~1-1.5 | (R)-enantiomer of cetirizine, higher affinity | [17] |

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which piperazine derivatives exert their therapeutic effects is crucial for rational drug design.

Anticancer Signaling Pathway

Many piperazine-based anticancer agents induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[7][9]

Caption: General apoptotic signaling pathways initiated by bioactive piperazine derivatives.

Antipsychotic Signaling Pathway

The therapeutic effects of atypical antipsychotics, many of which are piperazine derivatives, are primarily mediated by their interaction with dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[19]

Caption: Simplified signaling pathways for atypical antipsychotics targeting D2 and 5-HT2A receptors.

Antihistamine Signaling Pathway

Piperazine-based antihistamines act as inverse agonists at the histamine H1 receptor, a Gq-coupled GPCR. By stabilizing the inactive conformation of the receptor, they prevent histamine-induced signaling cascades that lead to allergic symptoms.[4][17][20]

Caption: Histamine H1 receptor signaling pathway and its inhibition by piperazine antihistamines.

Experimental Workflow for Anticancer Drug Discovery

The preclinical evaluation of novel piperazine-based anticancer agents typically follows a structured workflow.[7]

Caption: General experimental workflow for the preclinical evaluation of piperazine-based anticancer compounds.

Key Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of piperazine derivatives.

Synthesis of N-Arylpiperazines (Buchwald-Hartwig Amination)

A common and versatile method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride)

-

Piperazine

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., BINAP or Xantphos)

-

Base (e.g., sodium tert-butoxide or cesium carbonate)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To an oven-dried reaction flask, add the aryl halide, palladium catalyst, and ligand under an inert atmosphere.

-

Add the anhydrous solvent, followed by the piperazine and the base.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][21]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Piperazine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Prepare serial dilutions of the piperazine derivative in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Cytotoxicity Assessment: SRB Assay

The Sulforhodamine B (SRB) assay is a method used for cell density determination, based on the measurement of cellular protein content.[7]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Piperazine derivative stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM)

-

Microplate reader

Procedure:

-

Seed and treat the cells with the piperazine derivative as described in the MTT assay protocol (steps 1-4).

-

After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI50 value.

Conclusion and Future Perspectives

The piperazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent "drug-like" properties and synthetic tractability ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of more selective and potent piperazine derivatives through structure-based drug design and the exploration of novel therapeutic applications. The combination of sophisticated synthetic strategies, high-throughput screening, and a deeper understanding of the underlying biological mechanisms will undoubtedly lead to the discovery of the next generation of piperazine-based drugs that address unmet medical needs.

References

- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. researchgate.net [researchgate.net]

- 12. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. psychiatrist.com [psychiatrist.com]

- 14. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 16. usiena-air.unisi.it [usiena-air.unisi.it]

- 17. benchchem.com [benchchem.com]

- 18. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 20. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 21. sphinxsai.com [sphinxsai.com]

Structural Elucidation of Boc-Protected Piperazine Acetic Acid Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Boc-protected piperazine acetic acid esters, a class of compounds of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a common feature in many pharmaceuticals, and its derivatives, such as the acetic acid esters, are valuable intermediates in the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization at one of the piperazine nitrogens. Accurate structural determination is paramount for ensuring the identity, purity, and desired reactivity of these intermediates.

This document details the key analytical techniques used for the structural elucidation of these compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It provides structured data tables for easy comparison, detailed experimental protocols, and visualizations to illustrate key concepts and workflows.

General Chemical Structure

Boc-protected piperazine acetic acid esters share a common structural framework. The core is a piperazine ring where one nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, and the other nitrogen is substituted with an acetic acid ester moiety.

Caption: General chemical structure of a Boc-protected piperazine acetic acid ester.

Synthesis and Purification

A common method for the synthesis of these compounds involves the alkylation of a mono-Boc-protected piperazine with an appropriate haloacetic acid ester.

Experimental Protocol: Synthesis of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

This protocol describes the synthesis of a representative Boc-protected piperazine acetic acid ester.

Materials:

-

N-Boc-piperazine

-

tert-Butyl bromoacetate

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium hydrogen carbonate solution

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve N-Boc-piperazine (1.11 mmol) and triethylamine (2.22 mmol) in anhydrous THF (10 mL).

-

Add tert-butyl bromoacetate (2.22 mmol) dropwise to the solution at ambient temperature.

-

Stir the reaction mixture at 60°C overnight.[1]

-

After cooling to room temperature, add a saturated sodium hydrogen carbonate solution (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a saturated petroleum ether/ethyl acetate solution to obtain the final product.[1]

Caption: A typical workflow for the synthesis of a Boc-protected piperazine acetic acid ester.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of a Boc-protected piperazine acetic acid ester will typically show characteristic signals for the Boc group, the piperazine ring protons, and the protons of the acetic acid ester moiety.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~3.65 | s | 3H | -OCH₃ (Methyl ester) |

| ~3.40 | t | 4H | Piperazine-N(Boc)-CH₂ |

| ~3.20 | s | 2H | -N-CH₂-CO- |

| ~2.45 | t | 4H | Piperazine-N-CH₂ |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc group) |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) / ppm | Assignment |

| ~170 | Ester Carbonyl (-C =O) |

| ~154 | Carbonyl of Boc group (-O-C =O) |

| ~80 | Quaternary carbon of Boc group (-C (CH₃)₃) |

| ~57 | -N-C H₂-CO- |

| ~53 | Piperazine-N-C H₂ |

| ~51 | -OC H₃ (Methyl ester) |

| ~44 | Piperazine-N(Boc)-C H₂ |

| ~28 | Methyl carbons of Boc group (-C(C H₃)₃) |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

Data Acquisition:

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can provide valuable structural information. For Boc-protected piperazine acetic acid esters, soft ionization techniques like Electrospray Ionization (ESI) are often used to observe the molecular ion.

Expected Molecular Ion:

For a compound like tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (C₁₂H₂₂N₂O₄), the expected monoisotopic mass is 258.1579 g/mol . In ESI-MS, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 259.1654.

Common Fragmentation Pathways:

A characteristic fragmentation of Boc-protected amines is the loss of the Boc group or parts of it.

Caption: A simplified representation of common fragmentation pathways for Boc-protected piperazines in mass spectrometry.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (ESI-MS):

-

Introduce the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2975, 2870 | C-H stretching | Aliphatic (piperazine, Boc, ester) |

| ~1740 | C=O stretching | Ester |

| ~1690 | C=O stretching | Carbonyl of Boc group |

| ~1450 | C-H bending | Aliphatic |

| ~1160 | C-O stretching | Ester and Boc group |

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer.

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Perform a background subtraction using the spectrum of the empty ATR crystal.

Conclusion

The structural elucidation of Boc-protected piperazine acetic acid esters is a critical step in their application in research and development. A combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy provides a comprehensive characterization of these molecules. The data and protocols presented in this guide serve as a valuable resource for scientists working with this important class of compounds, ensuring the quality and integrity of their synthetic intermediates and final products.

References

The Synthetic Alchemist's Guide to Chiral Piperazine Carboxylates: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, with its presence gracing numerous blockbuster drugs. The introduction of chirality into this privileged heterocycle, particularly in the form of piperazine carboxylates, unlocks a three-dimensional chemical space that is critical for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth review of the key synthetic strategies for accessing these valuable chiral building blocks, presenting comparative data, detailed experimental protocols, and visual workflows to aid researchers in their quest for novel therapeutics.

Core Synthetic Strategies: A Comparative Overview

The synthesis of chiral piperazine carboxylates can be broadly categorized into several key approaches. Each strategy offers distinct advantages and faces unique challenges, making the choice of method dependent on the specific target molecule, available starting materials, and desired scale of production. The following table summarizes the quantitative data from prominent literature examples for each major synthetic route.

| Synthetic Method | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Asymmetric Hydrogenation of Pyrazines | Pyrazine-2-carboxylic acid derivatives | Ir-based catalysts | Up to 96 | Up to 96 | [1] |

| Pyrazinecarboxylic acid derivatives | Optically active rhodium complexes | High | High | [2] | |

| Synthesis from Amino Acids | Amino acids | Multi-step synthesis via chiral 1,2-diamine | Moderate | High (racemization possible) | [3] |

| Asymmetric Lithiation-Trapping | N-Boc piperazine | s-BuLi/(-)-sparteine or (+)-sparteine surrogate | Good | High | [4] |

| Decarboxylative Allylic Alkylation | N-protected piperazin-2-ones | Palladium catalysts with chiral ligands (e.g., PHOX) | Good | High | [5][6][7] |

| Enzymatic Resolution | Racemic piperazine-2-carboxamide | Stereospecific amidases (e.g., from Klebsiella terrigena) | 41 | 99.4 | [8] |

| Methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate | Alcalase | - | High | [9] |

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic transformations, the following diagrams, generated using the DOT language, illustrate the key steps in the major synthetic routes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. lookchem.com [lookchem.com]

- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

Safety, handling, and MSDS for Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate.

An In-depth Technical Guide to the Safety, Handling, and MSDS of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Disclaimer: No specific Material Safety Data Sheet (MSDS) for this compound was found. The following safety and handling information is based on data for structurally similar compounds and general laboratory safety practices. Researchers should always perform a thorough risk assessment before handling any chemical.

This guide provides a comprehensive overview of the safety, handling, and material safety data sheet information for this compound, a compound commonly used in scientific research and drug development.

Chemical and Physical Properties

While a comprehensive, experimentally verified dataset for the target compound is not available, data for isomeric and structurally related compounds provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 258.31 g/mol | --INVALID-LINK--[1] |

| Purity | ≥97% | --INVALID-LINK--[1] |

| Storage Temperature | 4°C, protect from light | --INVALID-LINK--[1] |

| CAS Number (S-isomer) | 1217810-25-7 | --INVALID-LINK--[1] |

| CAS Number (R-isomer) | 1217683-44-7 | --INVALID-LINK--[2] |

Hazard Identification and Safety Precautions

Based on the hazard classifications of similar piperazine derivatives, this compound is anticipated to pose the following hazards:

-

Skin Irritation: May cause skin irritation upon contact.[3]

-

Eye Irritation: May cause serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]

Personal Protective Equipment (PPE)

To mitigate these risks, the following personal protective equipment should be worn when handling the compound:

| PPE Type | Specifications | Rationale |

| Eye Protection | Safety goggles with a snug fit or a face shield.[5] | To protect eyes from chemical splashes and fumes that can cause severe irritation or damage.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5] | To prevent skin contact and potential irritation.[5][6] |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. An N95 mask or a full-face respirator with appropriate cartridges may be necessary for handling larger quantities or in poorly ventilated spaces.[5][7] | To avoid inhalation of chemical vapors or dust that can lead to respiratory issues.[5] |

| Body Protection | A lab coat, chemical-resistant apron, or coveralls.[5][7] | To shield the body from accidental splashes or spills.[5][7] |

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical advice.[9]

Handling and Storage

-

Handling: Use the compound in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid generating dust. Keep containers tightly closed when not in use.[11]

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[11] The recommended storage temperature is 4°C, and the compound should be protected from light.[1]

Experimental Protocols

The following is a generalized protocol for handling this compound in a laboratory setting.

Objective: To safely weigh and dissolve the compound for use in an experiment.

Materials:

-

This compound

-

Appropriate solvent

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask

-

Beaker

-

Magnetic stirrer and stir bar (optional)

-

Personal Protective Equipment (see section 2)

Procedure:

-

Preparation: Ensure the work area (chemical fume hood) is clean and uncluttered. Don all required PPE.

-

Weighing:

-

Place a weighing paper or boat on the analytical balance and tare.

-

Carefully use a clean spatula to transfer the desired amount of the compound onto the weighing paper.

-

Record the exact weight.

-

-

Dissolving:

-

Transfer the weighed compound into a beaker or volumetric flask.

-

Add a small amount of the appropriate solvent and swirl gently to dissolve the solid. A magnetic stirrer can be used to facilitate dissolution.

-

Once dissolved, add the remaining solvent to reach the desired final volume.

-

-

Cleanup:

-

Clean the spatula and any other contaminated equipment.

-

Dispose of the weighing paper and any other waste in the designated chemical waste container.

-

Wipe down the work surface.

-

-

Storage of Solution: If the solution is to be stored, transfer it to a clearly labeled container with the compound name, concentration, solvent, and date of preparation. Store under the recommended conditions.

Visualizations

Experimental Workflow

The following diagram illustrates a standard workflow for handling potentially hazardous chemicals in a laboratory setting.

Caption: Standard Laboratory Workflow for Chemical Handling.

Hazard Management Logic

This diagram outlines the logical progression from identifying a hazard to implementing control measures.

Caption: Logical Flow of Hazard and Risk Management.

References

- 1. chemscene.com [chemscene.com]

- 2. 1217683-44-7|(R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trimaco.com [trimaco.com]

- 6. falseguridad.com [falseguridad.com]

- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 8. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

The Diverse Biological Landscape of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile piperazine scaffold continues to be a cornerstone in medicinal chemistry, offering a readily modifiable framework for the development of novel therapeutic agents. Within this broad class of compounds, derivatives of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate have emerged as a promising chemotype, demonstrating a range of biological activities across various disease areas. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into these derivatives, with a focus on their anticancer, neuroprotective, and anti-inflammatory potential.

Anticancer Activity: Targeting Key Signaling Pathways

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. A notable example is the development of pyrimidine-triazole-tethered derivatives which have shown significant efficacy against breast cancer.[1] These compounds have been found to exert their effects by modulating critical signaling pathways implicated in tumor growth and progression.

Quantitative Anticancer Activity Data

The anticancer activity of these derivatives is typically evaluated against a panel of cancer cell lines, with key quantitative metrics such as the half-maximal inhibitory concentration (IC50) being determined.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Pyrimidine-triazole-tethered derivative | MCF-7 (Breast Cancer) | Data Not Publicly Available | [1] |

| Rhein-piperazine-furanone hybrid 5e | A549 (Lung Cancer) | 5.74 | [2] |

| Rhein-piperazine-furanone hybrid 5e | H460 (Lung Cancer) | 4.35 | [2] |

| Piperazine-tethered Alepterolic Acid derivative 3n | MDA-MB-231 (Breast Cancer) | 5.55 ± 0.56 | [3] |

Signaling Pathways in Anticancer Activity

Derivatives of this compound have been shown to interfere with the Estrogen Receptor (ER) signaling pathway and the β-catenin activation pathway .[1] The interplay between these pathways is crucial in the proliferation of certain types of breast cancer.

Experimental Protocols: Anticancer Assays

-

MTT Cell Viability Assay: This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[4][5][6][7]

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

-

Wound Healing (Scratch) Assay: This assay is used to evaluate the effect of the derivatives on cancer cell migration.[1][8][9][10][11]

-

Cell Monolayer: Grow a confluent monolayer of cancer cells in a culture dish or multi-well plate.

-

Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.

-

Compound Treatment: Replace the medium with fresh medium containing the test compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

-

Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

-

Neuroprotective and Anti-inflammatory Activities

Beyond their anticancer properties, piperazine derivatives are being explored for their potential in treating neurodegenerative diseases and inflammatory conditions. The core structure of this compound provides a template for the design of compounds with neuroprotective and anti-inflammatory effects. While specific data for derivatives of this exact core in these areas are still emerging, related piperazine compounds have shown promise. For instance, certain piperazine derivatives have demonstrated neuroprotective effects by mitigating methamphetamine-induced neurotoxicity through the attenuation of reactive oxygen/nitrogen species generation and caspase activation.[12][13] Others have exhibited anti-inflammatory and anti-nociceptive activities, suggesting a potential role in pain and inflammation management.[14]

Quantitative Neuroprotective and Anti-inflammatory Data

| Compound Class | Biological Activity | Key Findings | Reference |

| Sigma Receptor Antagonist (piperazine derivative) | Neuroprotection | Attenuated methamphetamine-induced increases in reactive oxygen/nitrogen species and caspase activation. | [12][13] |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester | Anti-nociceptive & Anti-inflammatory | Reduced licking time in the formalin test and decreased paw edema in the carrageenan-induced edema test. | [14] |

| Artificial Antioxidants (BHA, BHT) | Anti-inflammatory | The combination of BHT and BHA at a molar ratio of 0.5-2 exerts potent anti-inflammatory activity. | [15] |

Signaling Pathways in Neuroprotection and Inflammation

The neuroprotective and anti-inflammatory effects of piperazine derivatives are often linked to their ability to modulate oxidative stress pathways and inflammatory signaling cascades.

References

- 1. ibidi.com [ibidi.com]

- 2. Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. 2.5. Wound Healing Assay and Invasion Assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Wound healing assay - Wikipedia [en.wikipedia.org]

- 11. Wound healing assay | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for N-Boc Deprotection of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Abstract This application note provides a detailed protocol for the efficient acidic deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. The Boc group is a widely used protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions.[1] This procedure is critical for synthesizing various piperazine-based compounds used in drug discovery and development. Two common and effective methods using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-dioxane are presented.[2][3]

Introduction

Piperazine scaffolds are integral components in a vast array of biologically active molecules. The selective protection and deprotection of the nitrogen atoms within the piperazine ring are fundamental steps in the synthesis of complex pharmaceutical agents. This compound serves as a key building block where the Boc group on one nitrogen allows for functionalization at the other. The subsequent removal of the Boc group is a crucial step to yield the free secondary amine, which can then be used in further synthetic transformations. The deprotection is typically achieved through acid-catalyzed cleavage, which involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[1][3]

Comparative Data for Deprotection Protocols

The selection of a deprotection method can significantly influence reaction efficiency, yield, and purity. The following table summarizes typical reaction conditions for the two primary protocols.

| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane |

| Acid | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid in 1,4-Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Methanol, or Ethyl Acetate |

| Equivalents of Acid | 5-10 equivalents (or 25-50% v/v)[4][5] | 3-10 equivalents[1][2] |

| Temperature | 0 °C to Room Temperature[2] | Room Temperature[2][6] |

| Reaction Time | 1 - 4 hours[2] | 1 - 4 hours[1] |

| Typical Yield | >90% | >90% |

| Work-up | Basic aqueous wash (e.g., NaHCO₃)[2] | Solvent evaporation or precipitation[2][6] |

| Product Form | Free Base | Hydrochloride Salt[1] |

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and common, typically yielding the free amine after a basic work-up.[2][3]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Dissolve the N-Boc protected piperazine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.[2]

-

Slowly add TFA (5-10 equivalents) to the stirred solution. A common ratio is a 1:1 mixture of DCM:TFA (v/v).[4]

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.[2]

-

Once complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence stops and the pH is basic (>7).[2]

-

Extract the aqueous layer three times with DCM.[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the deprotected product, methyl 2-(piperazin-2-yl)acetate.

Protocol 2: N-Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is an excellent alternative, often yielding the hydrochloride salt of the product directly, which can be advantageous for stability and handling.[1][2]

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane solution

-

Anhydrous Methanol or Dioxane

-

Diethyl ether (for precipitation, optional)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the N-Boc protected piperazine (1.0 equiv.) in a minimal amount of anhydrous methanol or dioxane in a round-bottom flask.[2]

-

Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[2]

-

Stir the reaction for 1-3 hours. Monitor progress by TLC or LC-MS.[2] Often, the hydrochloride salt of the deprotected piperazine will precipitate during the reaction.

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

-

Alternatively, the product can be precipitated by adding diethyl ether to the reaction mixture and collected by filtration.[2]

-

The resulting hydrochloride salt can be used directly in subsequent reactions or neutralized with a base as described in Protocol 1 to yield the free base.

Visualized Workflow and Mechanism

Caption: General experimental workflow for the N-Boc deprotection of piperazine derivatives.

Troubleshooting

-

Incomplete Reaction: If the reaction does not go to completion, extend the reaction time or increase the equivalents of acid used.[2]

-

Side Reactions: The ester moiety is generally stable to TFA and HCl/dioxane under these conditions. However, if ester cleavage is observed, consider using milder conditions or a different deprotection strategy.

-

Product Isolation: If the hydrochloride salt is water-soluble, making extraction difficult, evaporate the solvent and use the crude salt directly. For the free base, ensure the aqueous layer is sufficiently basic (pH > 8) before extraction to maximize yield.[2]

References

Using Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate as a building block in organic synthesis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a valuable bifunctional building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its structure incorporates a piperazine scaffold, a common motif in centrally active pharmaceuticals, protected with a tert-butyloxycarbonyl (Boc) group at the N1 position for regioselective functionalization, and a methyl ester at the end of a C3-linked ethyl group, providing a handle for further chemical modification.[1][2] The piperazine ring itself is a privileged scaffold in drug discovery, known to impart favorable physicochemical properties such as improved aqueous solubility and basicity, which can enhance pharmacokinetic profiles.[3] This document provides detailed application notes and experimental protocols for the use of this versatile building block, with a focus on its application in the synthesis of bioactive molecules.

Key Applications

The primary utility of this compound lies in its role as a precursor for introducing a substituted piperazine moiety into a target molecule. The two key reactive sites are the secondary amine on the piperazine ring (after Boc-deprotection or for direct use in certain couplings) and the methyl ester, which can be hydrolyzed to a carboxylic acid for subsequent amide bond formation.

A significant application of the chiral (S)-enantiomer of this building block is in the synthesis of potent and selective phosphodiesterase 10A (PDE10A) inhibitors, such as the clinical candidate MK-8189, which is under investigation for the treatment of schizophrenia.[1][4][5] In the synthesis of analogs of MK-8189, the secondary amine of the piperazine ring is typically functionalized, for example, through N-arylation or amide coupling.

Experimental Protocols

Protocol 1: N-Arylation of this compound

This protocol describes a typical Buchwald-Hartwig amination reaction to couple the secondary amine of the piperazine building block with an aryl halide.

Reaction Scheme:

N-Arylation of the Piperazine Ring

Materials:

-

This compound

-

Aryl halide (e.g., 2-bromopyrimidine)

-

Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., cesium carbonate, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

-